molecular formula C18H16F3N5O4S B2857671 2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 1040645-64-4

2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No. B2857671
CAS RN: 1040645-64-4
M. Wt: 455.41
InChI Key: JCINPOVXFDURCS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex. In a similar compound, two of the pyrazole rings are disordered over two sets of sites . The dioxane ring is in a half-chair conformation and the two -CH2-groups of this ring are disordered over two sets of sites . The essentially planar thiophene ring forms a dihedral angle with the benzene ring .

Scientific Research Applications

Anticancer Potential

Research into pyrazolopyrimidine derivatives, which share a core structure with the compound , has shown promising anticancer activities. For instance, certain aryloxy groups attached to the pyrimidine ring in related compounds have been synthesized and tested for their anticancer activity on a variety of cancer cell lines. One compound demonstrated significant cancer cell growth inhibition against eight cancer cell lines, showcasing the potential of these derivatives as anticancer agents (Al-Sanea et al., 2020).

Neuroinflammation and Neurodegenerative Diseases

Derivatives of pyrazolopyrimidine, similar to the compound , have been studied for their binding potential to the translocator protein (TSPO), which is recognized as an early biomarker for neuroinflammatory processes. These derivatives exhibited subnanomolar affinity for TSPO, comparable to established ligands, indicating their potential use in in vivo PET imaging of neuroinflammation and possibly neurodegenerative diseases (Damont et al., 2015).

Antimicrobial Activity

The antimicrobial potential of pyrazolopyrimidine derivatives has been explored, with certain compounds showing effectiveness against various microorganisms. This suggests that modifications of the pyrazolopyrimidine scaffold, including the compound in focus, could lead to the development of new antimicrobial agents (Bondock et al., 2008).

properties

IUPAC Name

2-[1-(1,1-dioxothiolan-3-yl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N5O4S/c19-18(20,21)11-2-1-3-12(6-11)24-15(27)8-25-10-22-16-14(17(25)28)7-23-26(16)13-4-5-31(29,30)9-13/h1-3,6-7,10,13H,4-5,8-9H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCINPOVXFDURCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

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